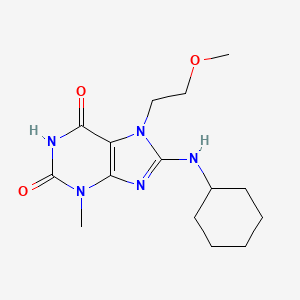
8-(cyclohexylamino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(cyclohexylamino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been found to have potential anticancer properties, specifically in targeting cancer cells that are dependent on ribosome biogenesis.
Mecanismo De Acción
8-(cyclohexylamino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione works by inhibiting RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA. This leads to a reduction in ribosome biogenesis and protein synthesis, ultimately resulting in cell death. 8-(cyclohexylamino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione selectively targets cancer cells that are dependent on ribosome biogenesis, sparing normal cells.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 8-(cyclohexylamino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been shown to have other effects on cellular processes. It has been found to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis. 8-(cyclohexylamino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has also been shown to modulate the immune response, potentially enhancing the efficacy of immunotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 8-(cyclohexylamino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is its selectivity for cancer cells that are dependent on ribosome biogenesis, which allows for targeted therapy. However, 8-(cyclohexylamino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been found to have off-target effects on other cellular processes, which may limit its use in certain contexts. Additionally, 8-(cyclohexylamino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has a short half-life, requiring frequent dosing in preclinical models.
Direcciones Futuras
For 8-(cyclohexylamino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione include further optimization of its synthesis and formulation, as well as clinical trials to evaluate its safety and efficacy in humans. Additionally, 8-(cyclohexylamino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione may have potential for use in combination therapies with other anticancer agents or immunotherapy. Further research is also needed to fully understand the mechanisms of action and potential side effects of 8-(cyclohexylamino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione.
Métodos De Síntesis
The synthesis of 8-(cyclohexylamino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves several steps, including the reaction of 7-bromo-3-methyl-1H-purine-2,6-dione with cyclohexylamine, followed by alkylation with 2-methoxyethyl chloride. The resulting compound is then subjected to further reactions and purification steps to yield 8-(cyclohexylamino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione. The synthesis of 8-(cyclohexylamino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been optimized to improve yields and reduce impurities, making it a viable candidate for further research.
Aplicaciones Científicas De Investigación
8-(cyclohexylamino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been extensively studied in preclinical models of cancer, showing promising results in inhibiting the growth of cancer cells that are dependent on ribosome biogenesis. This includes certain types of leukemia, lymphoma, and solid tumors. 8-(cyclohexylamino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has also been shown to enhance the efficacy of other anticancer agents, suggesting its potential use in combination therapies.
Propiedades
IUPAC Name |
8-(cyclohexylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3/c1-19-12-11(13(21)18-15(19)22)20(8-9-23-2)14(17-12)16-10-6-4-3-5-7-10/h10H,3-9H2,1-2H3,(H,16,17)(H,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJSBDLVHPQFAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3CCCCC3)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(cyclohexylamino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-phenethylacetamide](/img/structure/B2618983.png)
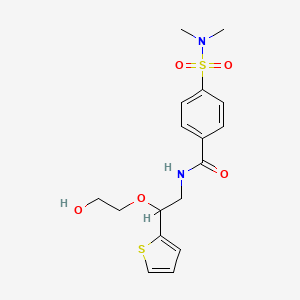
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-(methylthio)pyridin-3-yl)methanone](/img/structure/B2618987.png)
![2-{[1-(7-Fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2618989.png)
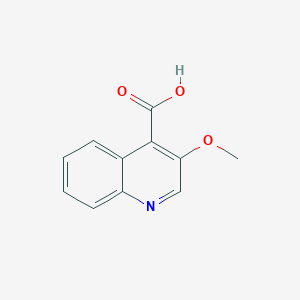

![5-chloro-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxybenzamide](/img/structure/B2618993.png)

![ethyl 3-{[(2Z)-6-chloro-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2618997.png)
![2-[3-Bromo-6-(trifluoromethyl)pyridin-2-yl]ethanol](/img/structure/B2619000.png)
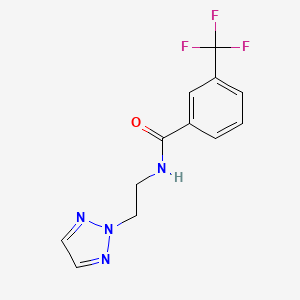
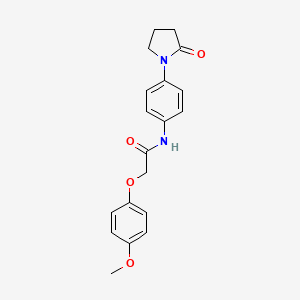
![2-[6-(4-Chlorophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2619005.png)
